4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile
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Overview
Description
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chemical compound with a complex structure that includes an aminopentyl group and difluorobenzenecarbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting with the preparation of the aminopentyl group and its subsequent attachment to the difluorobenzenecarbonitrile moiety. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable aminopentyl precursor with 2,6-difluorobenzenecarbonitrile under controlled conditions.
Reductive Amination: This method involves the reduction of a nitro or nitrile precursor to form the aminopentyl group, followed by its attachment to the difluorobenzenecarbonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The aminopentyl group may interact with enzymes or receptors, while the difluorobenzenecarbonitrile moiety can influence the compound’s binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-((1R)-1-Aminopentyl)-2,6-difluorobenzene: Lacks the carbonitrile group.
4-((1R)-1-Aminopentyl)-2,6-difluorobenzonitrile: Similar structure but different functional groups.
Uniqueness
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14F2N2 |
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Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-[(1R)-1-aminopentyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m1/s1 |
InChI Key |
DXWQFFLMIMKLGC-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Canonical SMILES |
CCCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origin of Product |
United States |
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